1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione, also known as FPMPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of neuroscience and pharmacology. FPMPD is a pyrazine derivative that has been found to exhibit potent activity on the GABA(A) receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability.
Mecanismo De Acción
Target of Action
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione, also known as F2580-0610, is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins . BET proteins are the primary targets of F2580-0610 .
Mode of Action
F2580-0610 interacts with its targets, the BET proteins, by inhibiting their function . This inhibition modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling in patients with myelofibrosis (MF) .
Biochemical Pathways
The inhibition of BET proteins by F2580-0610 affects the NFκB signaling pathway . This pathway plays a crucial role in the regulation of immune response to infection. Incorrect regulation of NFκB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Result of Action
The molecular and cellular effects of F2580-0610’s action involve changes in gene expression related to the NFκB signaling pathway . This can lead to modifications in the behavior of cells, potentially influencing the progression of diseases such as myelofibrosis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione for lab experiments is its potent activity on the GABA(A) receptor, which makes it a useful tool for investigating the role of this receptor in neuronal function. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione. One area of interest is the development of more potent and selective modulators of the GABA(A) receptor, which could have therapeutic applications in a range of neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the activity of this compound on the GABA(A) receptor, which could lead to a better understanding of the role of this receptor in neuronal function. Finally, there is potential for the development of novel therapeutic agents based on the structure of this compound.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione can be achieved through a multi-step process that involves the reaction of pyridine-4-carboxaldehyde with 4-fluoroaniline to form 4-(4-fluorophenyl)pyridine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the pyrazine-2,3-dione core. Finally, the pyridine-4-methyl group is introduced through a Grignard reaction to yield this compound.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has been extensively studied for its potential applications in the field of neuroscience. Studies have shown that this compound exhibits potent activity on the GABA(A) receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. This activity has led to investigations into the use of this compound as a potential treatment for conditions such as epilepsy and anxiety disorders.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-1-3-14(4-2-13)20-10-9-19(15(21)16(20)22)11-12-5-7-18-8-6-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJSEYAKMOUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.